molecular formula C23H19N3O4S2 B2377587 Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 1252929-83-1

Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No. B2377587
CAS RN: 1252929-83-1
M. Wt: 465.54
InChI Key: RRJZKQKLVNQHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C23H19N3O4S2 and its molecular weight is 465.54. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential antibacterial properties. Researchers have evaluated its effectiveness against Gram-positive and Gram-negative bacteria . Further studies are needed to explore its full spectrum of antibacterial activity.

Antiviral Potential

While not explicitly mentioned in the literature for this compound, thiophene derivatives have been investigated for antiviral activity. For instance, related structures have shown efficacy against hepatitis C virus (HCV) .

Material Science

Beyond medicine, thiophene derivatives find applications in material science:

Corrosion Inhibition

Thiophene derivatives can act as inhibitors of metal corrosion . Their presence helps protect metals from environmental degradation.

Multicomponent Reactions

Thiophene-containing compounds participate in multicomponent reactions, leading to diverse products. For instance, silica-supported ionic liquids containing thiophene moieties have been used as efficient catalysts in the synthesis of other heterocyclic compounds .

Mechanism of Action

Target of Action

The primary targets of “Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate” are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research .

Pharmacokinetics

Its impact on bioavailability, how quickly it is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how it is excreted are all areas that require further investigation .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other chemicals could potentially influence its activity. More research is needed to understand these effects .

properties

IUPAC Name

methyl 4-[[2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-30-22(29)16-7-9-17(10-8-16)24-19(27)14-32-23-25-18-11-12-31-20(18)21(28)26(23)13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJZKQKLVNQHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

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